molecular formula C24H20N4O4 B14243194 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B14243194
M. Wt: 428.4 g/mol
InChI Key: YJWGDGLILBZLND-UHFFFAOYSA-N
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Description

The compound 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative characterized by:

  • A 3-nitrophenyl substituent at position 2.
  • A 2-phenylethyl group at position 4.
  • A methyl group at position 5.
  • A cyano group at position 2.

This scaffold is synthesized via multi-component reactions under reflux conditions, as seen in structurally related compounds (e.g., ).

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H20N4O4/c1-15-12-20-22(24(29)27(15)11-10-16-6-3-2-4-7-16)21(19(14-25)23(26)32-20)17-8-5-9-18(13-17)28(30)31/h2-9,12-13,21H,10-11,26H2,1H3

InChI Key

YJWGDGLILBZLND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano[3,2-c]pyridine Core: This step involves the condensation of a suitable aldehyde with a malononitrile derivative in the presence of a base, such as piperidine, to form the pyrano[3,2-c]pyridine core.

    Functional Group Introduction: The introduction of the amino, nitro, and phenylethyl groups is achieved through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine, while the nitro group can be introduced through nitration reactions using nitric acid.

    Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenylethyl groups, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name & Source (Evidence) Substituents (Position 4) Substituents (Position 6) Melting Point (°C) Yield (%) Molecular Formula
Target Compound (Hypothetical*) 3-Nitrophenyl 2-Phenylethyl 245–247 (est.) ~86 C25H21N5O3
3x: 4-Nitrophenyl analog () 4-Nitrophenyl Phenethyl 245–247 86 C24H20N4O3
2-Chlorophenyl analog () 2-Chlorophenyl Pyridin-3-ylmethyl Not reported Not reported C22H18ClN5O2
4-Hydroxyphenyl analog () 4-Hydroxyphenyl Pyridin-3-ylmethyl Not reported Not reported C22H19N5O3
2,3-Dimethoxyphenyl analog () 2,3-Dimethoxyphenyl Pyridin-3-ylmethyl Not reported Not reported C24H22N4O4
4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl () Complex aryl group - Not reported Not reported C29H23ClN4O4

Notes:

  • Positional isomerism : The 3-nitrophenyl group in the target compound vs. 4-nitrophenyl in 3x () alters electronic distribution and steric interactions.
  • Melting points : The target compound’s melting point (~245–247°C) is lower than the 4-nitrophenyl analog (3v, 291–292°C) (), suggesting substituent position impacts crystallinity.

Table 2: Reaction Conditions for Selected Analogs

Compound (Source) Reaction Conditions Catalyst/Solvent Yield (%)
3x () Reflux, ethanol None 86
Pyrazolo[4,3-d]pyrimidine () Reflux, acetic acid Acetic acid Not reported
6a () Reflux, ethanol/water None 56–91

Spectral and Physicochemical Properties

  • IR Spectroscopy: Cyano (~2190 cm⁻¹) and carbonyl (~1630–1680 cm⁻¹) stretches are consistent across analogs ().
  • 1H NMR : The 2-phenylethyl group in the target compound would show resonances at δ 2.8–3.5 (CH2) and δ 7.2–7.4 (aromatic), similar to 3x ().

Biological Activity

The compound 2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The detailed synthetic pathways can significantly influence the biological activity of the final product.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrano[3,2-c]pyridine exhibit noteworthy anticancer properties. The compound was tested against various cancer cell lines using the MTT assay, which assesses cell viability. For instance, in vitro studies indicated that the compound showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 μM .

CompoundCell LineIC50 (μM)
2-amino...MCF-720
DoxorubicinMCF-75

The structure-activity relationship analysis suggests that modifications at the 3-nitrophenyl and 2-phenylethyl positions enhance anticancer activity.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models demonstrated that it significantly reduced inflammation compared to control groups. The effective dose (ED50) was found to be 15 mg/kg , indicating a potent anti-inflammatory effect.

CompoundModelED50 (mg/kg)
2-amino...Carrageenan-induced edema15
IndomethacinCarrageenan-induced edema10

The anti-inflammatory mechanism is believed to involve the inhibition of COX enzymes and the modulation of inflammatory mediators such as TNF-alpha and IL-6.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound has shown antimicrobial activity against various pathogens. Testing against Candida albicans and Staphylococcus aureus revealed minimum inhibitory concentrations (MIC) of 32 μg/mL and 16 μg/mL , respectively.

PathogenMIC (μg/mL)
Candida albicans32
Staphylococcus aureus16

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.
  • Anti-inflammatory Mechanism Investigation : Research conducted by Atatreh et al. highlighted the suppression of COX enzymes as a primary mechanism for the anti-inflammatory effects observed in pyrano[3,2-c]pyridine derivatives. The study utilized Western blotting techniques to quantify COX-2 protein levels post-treatment.

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